5-Ethyl-3-nonen-2-one
Overview
Description
5-Ethyl-3-nonen-2-one, also known as (E)-5-Ethyl-3-nonen-2-one, is a chemical reagent used in the stereoselective synthesis of silyl enol ether . It has a molecular weight of 168.28 and a molecular formula of C11H20O .
Molecular Structure Analysis
The molecular structure of 5-Ethyl-3-nonen-2-one can be represented by the canonical SMILES string: CCCCC(CC)C=CC(=O)C . The InChI representation is: InChI=1S/C11H20O/c1-4-6-7-11(5-2)9-8-10(3)12/h8-9,11H,4-7H2,1-3H3 .Scientific Research Applications
Polymorphism in Cations : Exploration of potential energy surfaces for various cations, including analogs of the ethyl cation, through ab initio calculations, which could have implications in understanding molecular structures and reactivity (Trinquier, 1992).
Synthesis and Computational Studies : Synthesis and characterization of novel molecular hybrids, with computational studies providing insights into their optimized structural features and vibrational frequencies, contributing to the understanding of their chemical properties (Krishnan & Thanikachalam, 2021).
Crystal Structure Studies : Investigation of the crystal structure of compounds through X-ray diffraction, spectroscopy, and other analytical techniques, aiding in the understanding of molecular interactions and conformations (Marjani, 2013).
Catalytic Reactions : Study of various carbon-carbon bond formation reactions over catalysts, providing insights into electrophilic alkylations and conversion processes important in chemical synthesis (Anderson, Mole, & Christov, 1980).
Reactivity and Synthesis of Drugs : Understanding the reactivity and synthesis processes of pharmaceutical compounds, including the mechanisms of reactions and the formation of specific molecular structures (Jansson et al., 2006).
Metal Coordination Polymers : Synthesis and study of metal coordination polymers, exploring their structural diversity and properties, which can be relevant in materials science (Cheng et al., 2017).
Annulation Reactions : Investigation of [4 + 2] annulation reactions in organic synthesis, contributing to the development of new synthetic methodologies (Zhu, Lan, & Kwon, 2003).
Safety And Hazards
The safety data sheet for a similar compound, 3-Nonen-2-one, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
(E)-5-ethylnon-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-4-6-7-11(5-2)9-8-10(3)12/h8-9,11H,4-7H2,1-3H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBGUNASIKSCCO-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C=CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)/C=C/C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-3-nonen-2-one | |
CAS RN |
10137-90-3 | |
Record name | 3-Nonen-2-one, 5-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010137903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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